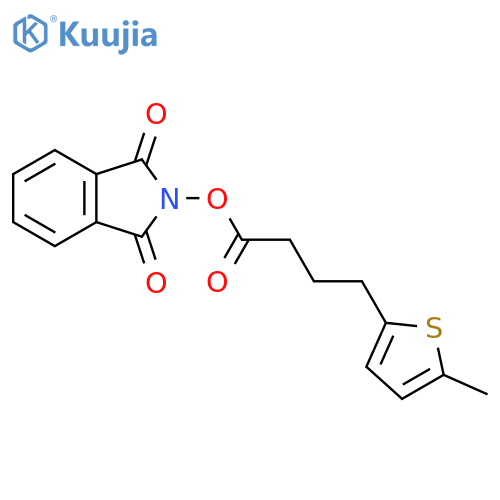

Cas no 2248338-14-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate)

2248338-14-7 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- EN300-6515250

- 2248338-14-7

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate

-

- インチ: 1S/C17H15NO4S/c1-11-9-10-12(23-11)5-4-8-15(19)22-18-16(20)13-6-2-3-7-14(13)17(18)21/h2-3,6-7,9-10H,4-5,8H2,1H3

- InChIKey: RCLCKCQOBAFACD-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC=C1CCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 329.07217913g/mol

- どういたいしつりょう: 329.07217913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 471

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6515250-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate |

2248338-14-7 | 0.25g |

$789.0 | 2023-05-31 | ||

| Enamine | EN300-6515250-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate |

2248338-14-7 | 10g |

$3683.0 | 2023-05-31 | ||

| Enamine | EN300-6515250-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate |

2248338-14-7 | 0.05g |

$719.0 | 2023-05-31 | ||

| Enamine | EN300-6515250-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate |

2248338-14-7 | 0.5g |

$823.0 | 2023-05-31 | ||

| Enamine | EN300-6515250-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate |

2248338-14-7 | 1g |

$857.0 | 2023-05-31 | ||

| Enamine | EN300-6515250-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate |

2248338-14-7 | 2.5g |

$1680.0 | 2023-05-31 | ||

| Enamine | EN300-6515250-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate |

2248338-14-7 | 0.1g |

$755.0 | 2023-05-31 | ||

| Enamine | EN300-6515250-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate |

2248338-14-7 | 5g |

$2485.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

2. Water

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

2248338-14-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate) 関連製品

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量